BenchChemオンラインストアへようこそ!

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide

medicinal chemistry drug-likeness physicochemical profiling

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide (CAS 61600-70-2) is a heterocyclic small molecule (C14H12N2O2S, MW 272.32 g/mol) belonging to the tetrahydrobenzo[b]thiophene carboxamide class, characterized by a fused thiophene-cyclohexane core bearing a cyano substituent at position 3 and a furan-2-carboxamide moiety at position 2. The compound is described as a peptidomimetic scaffold with reported inhibitory activity against HIV protease binding and topoisomerase I, and is supplied as a research-grade chemical at purities of 95%–97% from multiple vendors.

Molecular Formula C14H12N2O2S
Molecular Weight 272.32 g/mol
CAS No. 61600-70-2
Cat. No. B5834556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide
CAS61600-70-2
Molecular FormulaC14H12N2O2S
Molecular Weight272.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N
InChIInChI=1S/C14H12N2O2S/c15-8-10-9-4-1-2-6-12(9)19-14(10)16-13(17)11-5-3-7-18-11/h3,5,7H,1-2,4,6H2,(H,16,17)
InChIKeyYUNCXWHACRSKKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide (CAS 61600-70-2): Chemical Identity, Class, and Procurement Baseline


N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide (CAS 61600-70-2) is a heterocyclic small molecule (C14H12N2O2S, MW 272.32 g/mol) belonging to the tetrahydrobenzo[b]thiophene carboxamide class, characterized by a fused thiophene-cyclohexane core bearing a cyano substituent at position 3 and a furan-2-carboxamide moiety at position 2 [1]. The compound is described as a peptidomimetic scaffold with reported inhibitory activity against HIV protease binding and topoisomerase I, and is supplied as a research-grade chemical at purities of 95%–97% from multiple vendors . Its computed physicochemical profile (XLogP3 = 3.7, TPSA = 94 Ų, 1 H-bond donor, 4 H-bond acceptors, 2 rotatable bonds) places it within Lipinski-compliant drug-like space [1].

Why N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide Cannot Be Replaced by Seemingly Similar Tetrahydrobenzo[b]thiophene Analogs


Compounds within the tetrahydrobenzo[b]thiophene carboxamide family exhibit profound target-profile divergence driven by even single-point substituent changes at positions 2 and 3 of the scaffold. For example, replacing the C3-cyano group with a carboxylic acid and adding a 6-tert-butyl group yields CaCCinh-A01 (CAS 407587-33-1), a calcium-activated chloride channel (CaCC)/TMEM16A inhibitor with IC50 values of 2.1–10 μM—a target space entirely unrelated to HIV protease or topoisomerase I . Conversely, retaining the C3-cyano but replacing the furan-2-carboxamide with naphthalene-1-carboxamide produces TCS JNK 5a (CAS 312917-14-9), a selective JNK2/3 kinase inhibitor (pIC50 6.5–6.7) . Even the simpler benzamide analog (CAS 23903-48-2) shows vasoactive intestinal peptide receptor 1 antagonist activity (IC50 = 15 μM), unrelated to the target compound's reported profile [1]. These examples demonstrate that substitution at the 2-carboxamide position is a critical determinant of target engagement, and that generic interchange of tetrahydrobenzo[b]thiophene carboxamides without empirical validation risks selecting a compound with an entirely different biological function.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide (CAS 61600-70-2) Versus Closest Analogs


Molecular Weight and Physicochemical Differentiation from CaCCinh-A01

The target compound (MW 272.32 g/mol, XLogP3 3.7, TPSA 94 Ų) is substantially smaller and less lipophilic than CaCCinh-A01 (MW 347.43 g/mol, contains a carboxylic acid and tert-butyl group). The absence of the ionizable carboxylic acid in the target compound eliminates a pH-dependent solubility and permeability variable that complicates formulation and DMPK interpretation in the CaCCinh-A01 series [1]. The target compound's lower topological polar surface area (94 vs. a predicted higher TPSA for CaCCinh-A01 due to the additional COOH) and reduced molecular weight may confer advantages in passive membrane permeability, although this inference requires experimental confirmation [1].

medicinal chemistry drug-likeness physicochemical profiling

Target-Profile Orthogonality: HIV Protease and Topoisomerase I vs. CaCC/TMEM16A or JNK Kinases

The target compound is reported to inhibit HIV protease substrate binding and human topoisomerase I by competing with ATP at the active site . In stark contrast, the structurally closest commercial analog CaCCinh-A01 inhibits TMEM16A (IC50 = 2.1 μM) and calcium-activated chloride channels (IC50 ≈ 10 μM) with no reported activity against HIV protease or topoisomerase I . TCS JNK 5a, which shares the identical C3-cyano-tetrahydrobenzo[b]thiophene core but differs only in the C2-amide substituent (naphthalene-1-carboxamide vs. furan-2-carboxamide), is a selective JNK2/3 kinase inhibitor (pIC50 = 6.5–6.7, corresponding to IC50 ≈ 200–316 nM) . This demonstrates that the furan-2-carboxamide moiety directs target engagement toward an entirely different biological pathway than the naphthalene or benzamide congeners.

target engagement HIV protease topoisomerase I selectivity

Cyano Group Essentiality for Bioactivity: Evidence from Structural Analogs

Enzymatic inhibition data for the benzamide analog N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide demonstrates that the C3-cyano group is essential for inhibitory activity, mediating key interactions with residues Trp490, Glu328, Tyr475, and Trp524 in the target enzyme [1]. This residue-level interaction mapping provides a mechanistic rationale for why compounds lacking the cyano group—such as CaCCinh-A01 (C3-COOH instead of C3-CN)—exhibit entirely different target profiles. The cyano group functions as both a hydrogen-bond acceptor and a π-system extension, contributing to binding-site complementarity that is lost upon its removal or replacement [1].

structure-activity relationship cyano group enzyme inhibition scaffold optimization

Purity Specification and Vendor Availability: 97% Minimum vs. 95% Baseline

CAS 61600-70-2 is available from multiple reputable vendors at two purity tiers: a baseline of 95% (AKSci) and a higher specification of ≥97% (Leyan, ChemScene, WanviBio) . This compares favorably to the benzamide analog (CAS 23903-48-2), which is less commonly stocked at defined purity levels, and to AMB634367 (benzofuran analog), which has limited commercial availability. The 97% purity tier is particularly relevant for assays sensitive to impurities, such as cellular phenotypic screens or biochemical dose-response experiments where trace contaminants could confound EC50/IC50 determinations .

chemical procurement purity specification vendor comparison quality control

Scaffold Utility for Derivative Synthesis: A Validated Precursor for Antitumor Heterocyclic Libraries

The tetrahydrobenzo[b]thiophene-2-yl core with a C3-cyano substituent has been validated as a productive synthetic scaffold for generating structurally diverse heterocyclic libraries with antiproliferative activity. The closely related precursor 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide was used to synthesize thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin derivatives, with several compounds exhibiting high inhibitory effects against MCF-7 (breast), NCI-H460 (lung), and SF-268 (CNS) cancer cell lines [1]. In a separate study, tetrahydrobenzo[b]thiophene derivatives designed as dual Topo I/II inhibitors yielded a lead compound (compound 14) with IC50 values of 7.79 μM (HCC), 8.10 μM (colorectal), and 3.53 μM (breast cancer), surpassing doxorubicin in the breast cancer line (IC50 = 4.17 μM) [2]. The target compound (CAS 61600-70-2), bearing the furan-2-carboxamide moiety, offers an alternative vector for diversification compared to the cyanoacetamide precursor, potentially enabling access to distinct chemical space.

medicinal chemistry scaffold derivatization antitumor agents heterocyclic synthesis

LogP and TPSA Differentiation from Benzofuran and Naphthalene Analogs: Implications for Permeability and CNS Exposure

Among the C3-cyano-tetrahydrobenzo[b]thiophene-2-carboxamide series, the furan-2-carboxamide derivative (target compound) exhibits the lowest computed logP (XLogP3 = 3.7) and a moderate TPSA (94 Ų) [1]. The benzofuran analog (AMB634367) has a higher computed logP of 4.57 and TPSA of 94.27 Ų, while the naphthalene analog (TCS JNK 5a) has an even higher logP (estimated >4.5) due to the extended aromatic system [2]. For CNS drug discovery programs, TPSA values below 90 Ų and logP between 2 and 4 are generally associated with favorable brain penetration; the target compound's TPSA of 94 Ų is near this threshold, while its logP of 3.7 falls within the optimal CNS range [1]. The benzofuran and naphthalene analogs, with higher logP values, carry increased risk of non-specific protein binding and phospholipidosis.

ADME CNS permeability lipophilicity polar surface area

Recommended Research and Procurement Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide (CAS 61600-70-2)


HIV Protease Inhibitor Lead Identification and Peptidomimetic Scaffold Optimization

Researchers pursuing non-peptidic HIV protease inhibitors can deploy CAS 61600-70-2 as a starting scaffold for structure-activity relationship (SAR) exploration. The compound's reported ability to inhibit HIV protease substrate binding, combined with its peptidomimetic character and drug-like physicochemical profile (MW 272.32, LogP 3.7), positions it as an attractive alternative to traditional peptidic inhibitors that often suffer from poor oral bioavailability . The furan-2-carboxamide moiety provides a vector for further functionalization, while the C3-cyano group—demonstrated to be essential for target engagement in related analogs—serves as a validated pharmacophoric anchor [1]. Procurement of the ≥97% purity grade is recommended to ensure reliable IC50/EC50 determination in biochemical and cell-based HIV protease assays.

Topoisomerase I Inhibitor Research and Dual Topo I/II Probe Development

The compound's reported ATP-competitive inhibition of human topoisomerase I, combined with the validated antiproliferative activity of tetrahydrobenzo[b]thiophene derivatives against MCF-7, NCI-H460, and SF-268 cancer cell lines, supports its use in oncology-focused topoisomerase inhibitor programs [2][3]. Researchers should note that close structural analogs such as CaCCinh-A01 (a CaCC/TMEM16A inhibitor with no reported topoisomerase activity) cannot substitute for CAS 61600-70-2 in these studies. The compound can be used as a reference scaffold alongside the recently reported dual Topo I/II tetrahydrobenzo[b]thiophene inhibitors (e.g., compound 14, IC50 = 3.53–8.10 μM) for comparative mechanistic profiling [3].

Medicinal Chemistry Diversification Using a Validated Heterocyclic Building Block

CAS 61600-70-2 serves as a versatile synthetic intermediate for constructing focused libraries of tetrahydrobenzo[b]thiophene-based heterocycles. The precedent established by Shams et al. (Molecules 2010) demonstrates that the C2-amide position can be elaborated into thiazole, pyrazole, pyridine, pyrimidine, and coumarin ring systems with retained or enhanced antiproliferative activity [2]. The furan-2-carboxamide in CAS 61600-70-2 offers distinct reactivity (e.g., electrophilic aromatic substitution, Diels-Alder cycloaddition) compared to the benzamide or naphthamide analogs, enabling access to chemical space not reachable with the alternative C2-amide congeners. Multi-gram procurement from vendors offering ≥97% purity is recommended for library synthesis campaigns.

CNS-Penetrant Lead Optimization Programs Requiring Moderate Lipophilicity

For neuroscience drug discovery programs where CNS exposure is desired, the target compound's computed LogP of 3.7 and TPSA of 94 Ų place it near the established thresholds for brain penetration (TPSA < 90 Ų, LogP 2–4) [4]. Compared to the benzofuran analog (AMB634367, logP 4.57) and the naphthalene analog (TCS JNK 5a, logP >4.5), the target compound offers a meaningfully lower lipophilicity while retaining the essential C3-cyano pharmacophore [5]. This property profile supports its selection over more lipophilic congeners as a starting point for CNS-focused SAR campaigns, where minimizing logP is typically correlated with reduced non-specific binding and improved metabolic stability.

Quote Request

Request a Quote for N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.